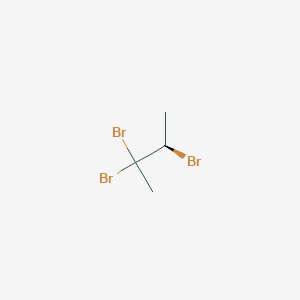

2,2,3-Tribromo-butane

Description

Significance of Vicinal and Geminal Polyhalogenation in Hydrocarbon Chemistry

The spatial arrangement of halogen atoms in a polyhalogenated compound is a critical determinant of its chemical behavior. Two fundamental arrangements are vicinal and geminal dihalides. prutor.ai

Vicinal (vic) dihalides have two halogen atoms bonded to adjacent carbon atoms (a 1,2-relationship). prutor.aiwikipedia.org For instance, 2,3-dibromobutane (B42614) is a vicinal dihalide. wikipedia.org

Geminal (gem) dihalides have two halogen atoms attached to the same carbon atom (a 1,1-relationship). prutor.aiwikipedia.org An example is 1,1-dibromobutane. wikipedia.org

This distinction is crucial as it influences the products of elimination reactions. Treatment of vicinal dihalides with a strong base typically leads to the formation of an alkene via a dehydrohalogenation reaction. libretexts.orgmasterorganicchemistry.com A second elimination can then produce an alkyne. masterorganicchemistry.com Geminal dihalides also yield alkynes upon double elimination. masterorganicchemistry.com The different reactivities of vicinal and geminal dihalides make them important synthons in organic chemistry for the construction of unsaturated carbon-carbon bonds. prutor.ai

The compound 2,2,3-Tribromo-butane is a unique case as it contains both geminal and vicinal bromine atoms. It has two bromine atoms on the second carbon (geminal) and one bromine atom on the adjacent third carbon (vicinal). This specific arrangement leads to a complex interplay of steric and electronic effects, influencing its reactivity in substitution and elimination reactions.

Historical Context of Bromobutane Investigations and Early Mechanistic Hypotheses

The study of brominated organic compounds has a long history, with early investigations focusing on understanding their structure and reactivity. acs.org Bromination reactions, often using molecular bromine, were among the first methods developed to functionalize alkanes and alkenes. sci-hub.se These early studies laid the groundwork for understanding the mechanisms of electrophilic addition to alkenes and free radical substitution of alkanes.

Early mechanistic hypotheses often revolved around the nature of the intermediates formed during reactions. For example, the reaction of bromine with alkenes was proposed to proceed through a cyclic bromonium ion intermediate, which would explain the observed stereochemistry of the resulting vicinal dibromide. Investigations into the reactions of alkyl halides, including bromobutanes, were central to the development of the theories of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. wordpress.com The relative rates of reaction for primary, secondary, and tertiary bromobutanes provided key evidence for these mechanistic pathways. wordpress.com

Evolution of Research Interests in this compound and Related Aliphatic Trihalides

While simple monohalogenated and dihalogenated butanes were the focus of early mechanistic studies, research interests have evolved to include more complex polyhalogenated compounds like this compound. The presence of multiple halogen atoms introduces greater complexity and the potential for novel reactivity and applications. acs.orgresearchgate.net

Modern research into polyhalogenated alkanes is driven by several factors:

Synthetic Utility: Polyhalogenated compounds are versatile building blocks in organic synthesis. The multiple halogen atoms provide numerous sites for further functionalization, allowing for the construction of complex molecular architectures. researchgate.net For instance, the dehalogenation of vicinal dihalides is a standard method for generating alkenes. libretexts.org

Mechanistic Investigations: The intricate structures of compounds like this compound provide a platform for probing more subtle aspects of reaction mechanisms. acs.orgresearchgate.net The interplay between geminal and vicinal halogens can influence reaction pathways and stereochemical outcomes in ways that are not observable in simpler systems.

Material Science: Polyhalogenated compounds can serve as precursors to materials with specific properties. For example, some have been investigated as flame retardants.

The specific compound this compound, with its combination of geminal and vicinal bromines, presents a unique structural motif. Its synthesis and reactivity continue to be of interest for understanding the fundamental principles of organic chemistry and for developing new synthetic methodologies. For example, the controlled reaction of a 2-bromo-2-alkylalkane with bromine can lead to the formation of 2,3-dibromo-2-alkylalkanes, but can also produce 2,3,3-tribromo-2-alkylalkanes as a byproduct, highlighting the challenges in selectively synthesizing these types of compounds. google.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₇Br₃ |

| Molecular Weight | 294.81 g/mol |

| CAS Number | 62127-47-3 stenutz.eu |

| Melting Point | 1.8-2 °C |

| Boiling Point | 206-207 °C |

| Density | 2.1806 g/cm³ at 15 °C |

| Canonical SMILES | CC(C(C)(Br)Br)Br |

Structure

3D Structure

Properties

Molecular Formula |

C4H7Br3 |

|---|---|

Molecular Weight |

294.81 g/mol |

IUPAC Name |

(3R)-2,2,3-tribromobutane |

InChI |

InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3/t3-/m1/s1 |

InChI Key |

JDWNTZIECWWBAO-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](C(C)(Br)Br)Br |

Canonical SMILES |

CC(C(C)(Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies of 2,2,3 Tribromo Butane

Regioselective and Stereoselective Synthesis Strategies

Bromination of Unsaturated Butane (B89635) Precursors

Selective Bromination of Monobromobutanes

The synthesis of 2,2,3-tribromo-butane can be achieved through the selective bromination of a monobrominated precursor, specifically 2-bromobutane. The photobromination of 2-bromobutane in the solution phase proceeds through a free-radical chain mechanism, yielding a mixture of polybrominated products, including this compound .

The mechanism is initiated by the homolytic cleavage of molecular bromine (Br₂) by ultraviolet (UV) light to form two bromine radicals (Br•).

Initiation: Br₂ + UV light → 2 Br•

These highly reactive bromine radicals then abstract a hydrogen atom from the 2-bromobutane molecule. The selectivity of this hydrogen abstraction is the critical product-determining step. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting hydrogen from the carbon atom that forms the most stable radical intermediate. libretexts.orgquora.com In the case of 2-bromobutane, hydrogen abstraction can occur at the C2 or C3 position. Abstraction of the hydrogen from C2 leads to a radical that is stabilized by the adjacent bromine atom and sets the stage for the formation of a geminal dibromide. Subsequent bromination at the adjacent C3 position would then lead to this compound.

Propagation Steps:

CH₃CHBrCH₂CH₃ + Br• → CH₃ĊBrCH₂CH₃ + HBr

CH₃ĊBrCH₂CH₃ + Br₂ → CH₃CBr₂CH₂CH₃ + Br•

Further reaction at the C3 position of the resulting 2,2-dibromobutane would yield the final product. The distribution of products in such reactions is highly dependent on reaction conditions, including temperature and the concentration of reactants.

Novel Catalytic and Reagent-Based Methodologies for Polybromination

While direct free-radical bromination is a primary route, modern synthetic chemistry seeks methodologies that offer improved selectivity, higher yields, and safer reaction conditions. Several novel catalytic and reagent-based approaches are applicable to the polybromination of alkanes.

Catalytic systems can enhance reaction rates and improve selectivity compared to traditional methods using elemental bromine . For instance, heterogeneous catalysts, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), have demonstrated high efficacy and reusability in the synthesis of bromoalkanes from alcohols, a process which could be adapted for creating polybrominated structures mdpi.com.

Reagent-based methodologies provide safer and more selective alternatives to liquid bromine. Quaternary ammonium tribromides, for example, act as efficient and regioselective sources of bromine for certain substrates . Another innovative approach involves visible-light-induced functionalization of unactivated C(sp³)–H bonds. This metal-free method can utilize a substance like dibromomethane (CH₂Br₂) as both the solvent and the bromine radical source, mediated by an organo-photoredox catalyst, to achieve highly selective alkylation and amination cell.com. Such techniques represent a paradigm shift for the direct synthesis of valuable compounds from abundant alkane feedstocks in a more convenient and environmentally friendly manner cell.com.

| Methodology | Catalyst/Reagent | Key Advantages |

|---|---|---|

| Heterogeneous Catalysis | Al₂O₃/SO₄²⁻/ZrO₂ | High yield, reusability, suitable for continuous processes. mdpi.com |

| Reagent-Based Bromination | Quaternary Ammonium Tribromides | Safer handling, enhanced regioselectivity. |

| Photoredox Catalysis | Organo-photoredox catalyst with CH₂Br₂ | Metal-free, high selectivity for C(sp³)–H bonds, green chemistry approach. cell.com |

Mechanistic Elucidation of Formation Pathways

Transition State Analysis in Bromination Reactions

The high selectivity observed in free-radical bromination reactions is explained by analyzing the transition state of the hydrogen abstraction step, often invoking the Hammond Postulate. masterorganicchemistry.com The postulate states that for an endothermic reaction step, the transition state will more closely resemble the products in terms of structure and energy. The abstraction of a hydrogen atom by a bromine radical is an endothermic process. masterorganicchemistry.commissouri.edu

Consequently, the transition state for this step is "late," meaning it has a significant degree of C-H bond breaking and closely resembles the resulting alkyl radical product. masterorganicchemistry.com The stability of the potential alkyl radical (tertiary > secondary > primary) therefore has a large influence on the stability of the transition state leading to it. The transition state leading to a more stable radical will have a lower activation energy, making that pathway kinetically favored. This large difference in activation energies is the reason for the high regioselectivity of bromination, where tertiary hydrogens are abstracted much more readily than secondary, which are in turn abstracted more readily than primary hydrogens. libretexts.orgstackexchange.com

Kinetic and Thermodynamic Considerations in Bromination Selectivity

Kinetics and thermodynamics are central to understanding the selectivity of alkane bromination. The key difference between chlorination and bromination lies in the thermodynamics of the hydrogen abstraction step. For chlorination, this step is exothermic, leading to an early transition state that resembles the reactants and has a low activation energy, resulting in lower selectivity. masterorganicchemistry.commissouri.edu

In contrast, the endothermic nature of hydrogen abstraction by a bromine radical leads to a late transition state and a higher activation energy. masterorganicchemistry.com This makes the bromination process slower but significantly more selective. libretexts.orgmsu.edu The rate of reaction is highly dependent on the type of C-H bond being broken. Experimental data shows a dramatic preference for the abstraction of hydrogens that lead to more stable radicals.

| Halogen | Nature of H-Abstraction | Transition State | Relative Selectivity (Primary:Secondary:Tertiary C-H) |

|---|---|---|---|

| Chlorine (Cl•) | Exothermic | Early (Reactant-like) | 1 : 3.9 : 5.2 |

| Bromine (Br•) | Endothermic | Late (Product-like) | 1 : 82 : 1640 |

Relative selectivity data is a general representation for free-radical halogenation.

This profound difference in selectivity means that in the polybromination of a butane derivative, the position of bromination can be controlled to a much higher degree than in polychlorination, making it a more synthetically useful reaction for creating specific isomers like this compound.

Computational Modeling of Reaction Mechanisms in Bromination

Computational chemistry provides powerful tools for elucidating the complex mechanisms of bromination reactions. Methods such as Density Functional Theory (DFT) are used to model reaction pathways, characterize intermediates, and calculate the energies of transition states. acs.org Such calculations can confirm the mechanistic proposals derived from experimental observations, such as the nature of the transition state described by the Hammond Postulate.

For instance, ab initio and DFT calculations have been employed to study the reaction of molecular bromine with various substrates. acs.orgnih.gov These studies can determine activation energies, free energies, and enthalpies for each step of the reaction. acs.org Computational models can also explore the effects of multiple halogen substitutions on the reaction path, which is directly relevant to the formation of polybrominated compounds like this compound. researchgate.net By modeling different potential pathways, such as single electron transfer versus hydrogen or halogen abstraction, computational studies can predict the most likely mechanism under specific conditions. nih.gov This predictive power allows for the rational design of experiments and catalysts to favor the formation of a desired product.

Reactivity and Transformational Pathways of 2,2,3 Tribromo Butane in Organic Synthesis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 2,2,3-tribromo-butane involve the replacement of one or more bromine atoms by a nucleophile. chemistrysteps.com The reaction's feasibility and mechanism are influenced by the steric hindrance around the electrophilic carbon centers and the stability of potential intermediates. The tertiary carbon (C2) is sterically hindered, making an S(_N)2 reaction at this position unlikely. utexas.edu Conversely, the secondary carbon (C3) is more accessible to direct attack by a nucleophile.

Stereochemical Outcomes and Diastereoselectivity in S(_N) Reactions

The stereochemistry of nucleophilic substitution is highly dependent on the mechanism. For this compound, the chiral center at the C3 position is of particular interest.

S(_N)2 Mechanism: If a substitution reaction occurs at the C3 position via an S(_N)2 mechanism, it proceeds with a complete inversion of stereochemical configuration at that center. utexas.edu The nucleophile attacks from the side opposite to the leaving group (bromide), resulting in a predictable stereochemical outcome. For example, the reaction of a specific enantiomer of this compound with a strong, non-bulky nucleophile would be expected to yield a product with the opposite configuration at C3.

S(_N)1 Mechanism: An S(_N)1 reaction is less likely at the secondary C3 but could be promoted by polar protic solvents and weak nucleophiles. If it were to occur, it would proceed through a planar carbocation intermediate. The nucleophile could then attack from either face of the carbocation, leading to a mixture of enantiomers (racemization) at that center.

The diastereoselectivity of these reactions is determined by the starting material's stereochemistry. Since the S(_N)2 reaction is stereospecific, a diastereomerically pure starting material will lead to a diastereomerically pure product.

| Mechanism | Stereochemical Outcome at C3 | Controlling Factors |

| S(_N)2 | Inversion of configuration | Strong nucleophile, less hindered substrate (C3), polar aprotic solvent |

| S(_N)1 | Racemization (mixture of inversion and retention) | Weak nucleophile, polar protic solvent, formation of a stable carbocation |

Influence of Nucleophile and Leaving Group Characteristics

The success and rate of nucleophilic substitution reactions are critically dependent on the properties of both the incoming nucleophile and the departing leaving group. pearson.com

Nucleophile Characteristics: The strength of the nucleophile is a key factor. Strong nucleophiles (e.g., hydroxide, alkoxides, cyanide) favor the bimolecular S(_N)2 mechanism. chemistrysteps.com The rate of an S(_N)2 reaction is directly proportional to the concentration and nucleophilicity of the attacking species. youtube.com Weak nucleophiles (e.g., water, alcohols) are more conducive to the S(_N)1 mechanism, as they are less capable of displacing the leaving group in a single step. libretexts.org

Leaving Group Characteristics: A good leaving group is a species that is stable on its own, typically a weak base. libretexts.org The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). purechemistry.org The presence of multiple good leaving groups on this compound enhances its reactivity in substitution reactions. The rate of both S(_N)1 and S(_N)2 reactions is increased by the presence of a better leaving group. libretexts.orgpurechemistry.org

Elimination Reactions to Form Unsaturated Systems

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. libretexts.org This process involves the removal of a bromine atom and a hydrogen atom from an adjacent (beta) carbon. libretexts.org

Regioselectivity and Stereoselectivity of Alkene Formation (e.g., E2 Mechanisms)

The E2 (bimolecular elimination) mechanism is a concerted, one-step process favored by strong bases. libretexts.org Its outcome is governed by specific regiochemical and stereochemical rules.

Regioselectivity (Zaitsev's Rule): When multiple types of beta-hydrogens are available for abstraction, the major product is typically the more substituted (and therefore more stable) alkene. libretexts.orgmsu.edu In this compound, elimination of HBr can occur in two primary ways:

Removal of a proton from C1 and bromide from C2.

Removal of a proton from the methyl group on C3 and bromide from C2. Zaitsev's rule would predict the formation of the more substituted internal alkene as the major product, although bulky bases can favor the formation of the less substituted (Hofmann) product due to steric hindrance. libretexts.org

Stereoselectivity (Anti-periplanar Geometry): E2 reactions exhibit high stereoselectivity, requiring a specific spatial arrangement of the departing hydrogen and leaving group. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group are in an anti-periplanar conformation (dihedral angle of 180°). chemistrysteps.comlibretexts.org This requirement dictates which stereoisomer of the alkene (E or Z) is formed from a given diastereomer of the starting material. For instance, the elimination from different diastereomers of similar 2,3-dibromobutanes yields different alkene stereoisomers (trans from meso, cis from S,S). doubtnut.com

| Parameter | Governing Principle | Expected Outcome for this compound |

| Regioselectivity | Zaitsev's Rule | Formation of the more highly substituted bromo-alkene. |

| Stereoselectivity | Anti-periplanar transition state | The stereochemistry of the starting material dictates the E/Z configuration of the alkene product. |

Competition between Substitution and Elimination Pathways

Substitution and elimination reactions often occur concurrently and compete with one another. pearson.comlibretexts.org The predominant pathway is determined by several factors.

Substrate Structure: Tertiary halides, like the C2 position in this compound, predominantly undergo elimination because steric hindrance prevents the backside attack required for S(_N)2. libretexts.org Secondary halides (like C3) can undergo both substitution and elimination. libretexts.org

Base/Nucleophile Strength: Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination, as they are sterically hindered from acting as nucleophiles but can easily abstract a proton. libretexts.org Strong, non-bulky bases/nucleophiles (e.g., hydroxide, ethoxide) can lead to a mixture of both S(_N)2 and E2 products. libretexts.org

Solvent: Polar protic solvents can encourage S(_N)1/E1 pathways, while polar aprotic solvents favor S(_N)2. libretexts.org Solvents that are less polar, such as ethanol, tend to encourage elimination over substitution when compared to more aqueous solutions. libretexts.org

Temperature: Higher temperatures favor elimination over substitution, as elimination reactions generally have a higher activation energy and result in an increase in entropy. libretexts.org

Reductive Dehalogenation and Radical Reactions

Halogenated compounds like this compound can be dehalogenated through reductive processes, often involving radical intermediates. A common method for this transformation is the use of tributyltin hydride (Bu(_3)SnH) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.orglibretexts.org

The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from Bu(_3)SnH to generate the tributyltin radical (Bu(_3)Sn•). libretexts.org

Propagation:

The tributyltin radical abstracts a bromine atom from this compound to form a stable tin-bromine bond and a carbon-centered radical. libretexts.org This step is thermodynamically favorable. libretexts.org

The resulting alkyl radical then abstracts a hydrogen atom from another molecule of Bu(_3)SnH, yielding the dehalogenated product and regenerating the tributyltin radical, which continues the chain. libretexts.org

This process can be used to sequentially remove bromine atoms, ultimately leading to butane (B89635) if sufficient reducing agent is used. The reaction is generally not stereospecific as it proceeds through planar or rapidly inverting radical intermediates. A variety of other reagents and conditions, including those catalyzed by transition metals, can also achieve reductive dehalogenation. organic-chemistry.org

Formation of Organometallic Intermediates

The conversion of alkyl halides to organometallic reagents is a fundamental transformation in organic synthesis, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. The presence of three bromine atoms in this compound raises questions of chemoselectivity in the formation of such intermediates.

The reaction of alkyl halides with active metals like magnesium or lithium is a common method for preparing Grignard and organolithium reagents, respectively. msu.edu For geminal dihalides, the formation of organometallic reagents can be a viable pathway. researchgate.net In the case of this compound, the differential reactivity of the bromine atoms is a key consideration. The geminal dibromo-substituted carbon (C-2) and the vicinal monobromo-substituted carbon (C-3) offer distinct electronic and steric environments.

While specific studies on the formation of organometallic intermediates directly from this compound are not extensively documented in readily available literature, general principles of organometallic chemistry suggest that the reaction would likely initiate at one of the C-Br bonds. The relative reactivity of the C-Br bonds would depend on factors such as steric hindrance and the stability of the resulting organometallic species. The formation of a di-Grignard or di-lithio species from polyhalogenated compounds is also a possibility, particularly with an excess of the metal. msu.edu

Table 1: Potential Organometallic Intermediates from this compound

| Reagent | Potential Intermediate(s) | Key Considerations |

|---|---|---|

| Magnesium (Mg) | Grignard Reagents (RMgBr) | Formation of mono- or di-Grignard reagents. The relative reactivity of the C-2 and C-3 bromines would determine the initial site of insertion. |

| Lithium (Li) | Organolithium Reagents (RLi) | Similar to Grignard formation, with the potential for mono- or di-lithiation. Organolithium reagents are generally more reactive than their Grignard counterparts. |

Coupling and Cascade Processes

Once formed, organometallic intermediates derived from this compound could theoretically participate in a variety of coupling and cascade reactions. These reactions are powerful tools for carbon-carbon bond formation and the rapid assembly of complex molecular frameworks.

Intramolecular coupling reactions are a plausible pathway for organometallic derivatives of this compound. For instance, if a di-organometallic intermediate were formed, an intramolecular coupling could potentially lead to the formation of a strained cyclopropane ring. The formation of cyclopropanes from 1,3-dihalides via reductive coupling with metals is a known transformation.

While direct evidence for cascade reactions initiated by this compound is scarce in the literature, the concept of such processes is well-established in organic synthesis. A cascade reaction involves a series of consecutive reactions where the functionality for the subsequent step is generated in the preceding one. An organometallic intermediate from this compound could, in principle, initiate a cascade by reacting with a suitable partner, leading to a sequence of bond-forming events.

Table 2: Hypothetical Coupling and Cascade Reactions of this compound Derivatives

| Reaction Type | Description | Potential Product Type |

|---|---|---|

| Intramolecular Coupling | Reaction of a di-organometallic intermediate leading to ring formation. | Cyclopropane derivatives |

| Intermolecular Coupling | Reaction of a mono-organometallic intermediate with another electrophile. | Substituted butane derivatives |

| Cascade Reaction | A multi-step sequence initiated by the organometallic intermediate. | Complex cyclic or polycyclic structures |

Rearrangement Reactions Involving Bromine Migration

Rearrangement reactions are fundamental processes in organic chemistry that can lead to the formation of more stable isomers. In the context of this compound, the possibility of rearrangements involving the migration of a bromine atom is an intriguing aspect of its reactivity.

Such rearrangements could potentially occur through the formation of a carbocation intermediate. For example, the departure of a bromide ion from either C-2 or C-3 would generate a carbocation. The stability of this carbocation would be a key factor in determining the likelihood of such a process. A 1,2-migration of a bromine atom could then occur to form a more stable carbocationic intermediate.

Another possibility for bromine migration is through the formation of a bridged bromonium ion intermediate. Neighboring group participation by a bromine atom can facilitate the displacement of a leaving group and can also lead to rearranged products. While typically discussed in the context of solvolysis reactions of vicinal dihaloalkanes, the principles could potentially apply to the reactivity of this compound under suitable conditions.

Detailed experimental studies specifically documenting bromine migration in this compound are not readily found. However, the general principles of carbocation rearrangements and neighboring group participation provide a theoretical framework for predicting such reactivity.

Table 3: Mentioned Compounds

| Compound Name |

|---|

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2,2,3-Tribromobutane (B1584313), providing detailed information about the connectivity and chemical environment of each atom. The molecule's structure, CH₃-CBr₂-CHBr-CH₃, contains four distinct carbon environments and three distinct proton environments, which would be reflected in its ¹³C and ¹H NMR spectra.

Based on the structure, the expected ¹H NMR spectrum would show three signals: a doublet for the methyl group at C4, a quartet for the methine proton at C3, and a singlet for the methyl group at C1. The ¹³C NMR spectrum is expected to show four unique signals corresponding to C1, C2, C3, and C4. The chemical shifts would be significantly influenced by the presence of the electronegative bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for 2,2,3-Tribromobutane

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CH₃) | Singlet | ~2.0-2.5 | ~30-40 |

| C2 (-CBr₂) | - | - | ~60-70 |

| C3 (-CHBr) | Quartet | ~4.5-5.0 | ~55-65 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the regiochemistry (the specific placement of the bromo groups), a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,2,3-Tribromobutane, a cross-peak would be observed between the methine proton at C3 and the methyl protons at C4, confirming their adjacent relationship. The methyl protons at C1 would show no COSY correlations, consistent with their attachment to the quaternary, bromine-bearing C2 carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. It would show cross-peaks between the C1 signal and its attached methyl protons, the C3 signal and its methine proton, and the C4 signal with its methyl protons. The C2 carbon signal would show no correlation in an HSQC spectrum as it has no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for 2,2,3-Tribromobutane would include:

The C1 methyl protons showing correlations to the C2 and C3 carbons.

The C3 methine proton showing correlations to C1, C2, and C4.

The C4 methyl protons showing a correlation to the C2 and C3 carbons.

These 2D NMR techniques, used in concert, would provide definitive proof of the 2,2,3-tribromo substitution pattern, leaving no ambiguity in the regiochemical assignment.

2,2,3-Tribromobutane possesses a single chiral center at the C3 position and has a single bond between C2 and C3, around which rotation can occur. This rotation leads to different staggered conformations (conformers), such as anti and gauche forms, which can be studied using Dynamic NMR (DNMR).

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, rapid rotation around the C2-C3 bond would lead to time-averaged signals. As the temperature is lowered, the rate of interconversion between conformers slows down. If the energy barrier to rotation is sufficiently high, the exchange rate can become slow on the NMR timescale, leading to the decoalescence of the averaged signals into separate signals for each distinct conformer. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for bond rotation and the determination of the relative populations and thermodynamic stability of the different conformers. For 2,2,3-Tribromobutane, steric hindrance between the bulky bromine atoms and methyl groups would significantly influence the energies of these conformers.

Vibrational Spectroscopy (IR and Raman) in Mechanistic Probes and Structural Characterization

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

The gas-phase IR spectrum of 2,2,3-Tribromobutane has been recorded. youtube.com Analysis of its spectrum reveals characteristic absorption bands:

C-H Stretching: Strong absorptions are expected in the 2900-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methine C-H bonds.

C-H Bending: Absorptions in the 1375-1450 cm⁻¹ region are attributable to the bending vibrations of the C-H bonds in the methyl groups.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. Given the presence of three C-Br bonds in different chemical environments (two on a tertiary carbon, one on a secondary carbon), multiple absorption bands may be observed in this region.

Table 2: Key IR Absorption Bands for 2,2,3-Tribromobutane

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2950-3000 | C-H stretch |

| ~1450 | C-H bend |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. For a chiral molecule like 2,2,3-Tribromobutane (with a stereocenter at C3), crystallographic analysis of a single enantiomer would allow for the determination of its absolute stereochemistry.

As of now, the crystal structure of 2,2,3-Tribromobutane has not been reported in crystallographic databases. If a suitable single crystal could be grown, this technique would provide invaluable data, including:

Confirmation of Connectivity: Absolute proof of the 2,2,3-tribromo substitution pattern.

Precise Molecular Geometry: Exact bond lengths (C-C, C-H, C-Br) and bond angles, which could then be compared to values derived from computational models.

Solid-State Conformation: The preferred conformation of the molecule in the crystal lattice, revealing the dihedral angle about the C2-C3 bond.

Intermolecular Interactions: Information on how the molecules pack together in the solid state, revealing any significant intermolecular forces such as dipole-dipole or van der Waals interactions.

Computational Chemistry and Molecular Modeling for Elucidation of Structure and Reactivity

In the absence of complete experimental data, computational chemistry serves as a powerful predictive tool to model the properties of 2,2,3-Tribromobutane.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. A common approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. spectroscopyonline.com

Such calculations on 2,2,3-Tribromobutane would yield a wealth of information:

Optimized Geometry: Prediction of all bond lengths and angles in the gas phase, which can be compared with potential future X-ray crystallography data.

Vibrational Frequencies: Calculation of the theoretical IR and Raman spectra. These computed spectra can aid in the assignment of experimental vibrational bands and provide a more detailed understanding of the molecule's vibrational modes. researchgate.net

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov This would allow for a direct comparison with experimental NMR data to confirm structural assignments.

Electronic Properties and Reactivity: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into its reactive behavior.

By integrating these advanced spectroscopic and computational methods, a comprehensive understanding of the structure, stereochemistry, conformation, and reactivity of 2,2,3-Tribromobutane can be achieved.

Conformational Landscape Analysis and Potential Energy Surfaces

The conformational landscape of 2,2,3-tribromobutane is primarily defined by the rotation around the C2-C3 single bond. This rotation gives rise to various spatial arrangements of the atoms, known as conformers, each with a distinct potential energy. The study of these conformers and their relative energies provides insight into the molecule's flexibility, stability, and reactivity. The potential energy surface (PES) is a theoretical construct that maps the potential energy of the molecule as a function of its geometric parameters, most notably the dihedral angle of the C2-C3 bond in this case.

Due to the presence of bulky bromine atoms and methyl groups, the rotation around the C2-C3 bond is subject to both torsional strain (from the eclipsing of bonds) and steric strain (from the repulsive interactions between bulky groups). The most stable conformations, or conformers, correspond to energy minima on the potential energy surface, while the transition states between these conformers are represented by energy maxima.

The primary conformers of interest are the staggered and eclipsed conformations. In staggered conformations, the substituents on the C2 and C3 carbons are maximally separated, leading to lower energy and greater stability. Conversely, in eclipsed conformations, these substituents are aligned, resulting in higher energy and lower stability. For 2,2,3-tribromobutane, the key staggered conformations would be analogous to the anti and gauche conformers of butane (B89635), though the substitution pattern complicates this simple picture.

Anti-periplanar conformation: In this arrangement, the largest substituents on C2 and C3 are positioned 180° apart. For 2,2,3-tribromobutane, this would ideally place the bromine atom on C3 opposite to one of the bromine atoms on C2. This conformation is generally the most stable due to minimized steric hindrance.

Gauche (synclinal) conformations: These occur when the largest groups are at a dihedral angle of approximately 60°. The presence of multiple bulky bromine atoms would likely lead to several distinct gauche conformers with varying degrees of steric strain.

A full potential energy scan, typically performed using computational chemistry methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to map the energy profile of the C2-C3 bond rotation. q-chem.comstolaf.edu Such a scan involves systematically changing the dihedral angle and optimizing the rest of the molecular geometry at each step to calculate the corresponding energy.

Illustrative Potential Energy Profile for C2-C3 Bond Rotation

| Dihedral Angle (Br-C2-C3-Br) | Conformation | Relative Energy (kJ/mol) | Key Interactions |

| 0° | Eclipsed (Syn-periplanar) | 25 | Br/Br, CH₃/Br eclipsing (High steric and torsional strain) |

| 60° | Staggered (Gauche/Synclinal) | 5 | Gauche interactions between Br, CH₃ groups |

| 120° | Eclipsed (Anticlinal) | 18 | CH₃/H, Br/H eclipsing |

| 180° | Staggered (Anti-periplanar) | 0 | Minimized steric interactions |

Ab Initio Calculations of Spectroscopic Parameters

Ab initio (from first principles) quantum chemistry calculations are indispensable tools for predicting and interpreting the spectroscopic properties of molecules like 2,2,3-tribromobutane. These methods solve the Schrödinger equation without extensive reliance on empirical parameters, providing a theoretical basis for understanding molecular structure and behavior. The primary spectroscopic parameters of interest include NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C), which are highly sensitive to the local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The calculated chemical shifts for different conformers of 2,2,3-tribromobutane would be expected to vary due to changes in the spatial arrangement of the electronegative bromine atoms and the resulting effects on the magnetic shielding of the different nuclei. By comparing calculated chemical shifts for various stable conformers with experimental NMR data, it is possible to deduce the predominant conformation in solution.

Illustrative Calculated NMR Chemical Shifts

The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for the most stable anti-periplanar conformer of 2,2,3-tribromobutane, as would be predicted by ab initio calculations. These values are for illustrative purposes and are not based on actual published research for this specific molecule.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 1.9 | 28 |

| C2 | - | 75 |

| C3 | 4.5 | 65 |

| C4 (CH₃) | 1.5 | 22 |

Vibrational Frequencies:

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. Ab initio calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. acs.org These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be used to assign the bands observed in experimental IR and Raman spectra.

Each conformer of 2,2,3-tribromobutane would have a unique calculated vibrational spectrum. The frequencies of certain vibrational modes, such as the C-Br stretching and various bending modes, would be particularly sensitive to the conformational state of the molecule. Theoretical analysis of these frequencies can, therefore, serve as a valuable tool for conformational assignment.

Illustrative Calculated Vibrational Frequencies

This table presents a selection of hypothetical, unscaled harmonic vibrational frequencies for key stretching modes in the anti-periplanar conformer of 2,2,3-tribromobutane, as would be obtained from a typical DFT calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2950 - 3050 |

| C-C Stretch | 1000 - 1200 |

| C-Br Stretch | 550 - 680 |

Strategic Utility of 2,2,3 Tribromo Butane in Complex Organic Synthesis and Methodology Development

2,2,3-Tribromo-butane as a Precursor for Stereodefined Butane (B89635) Derivatives and Chiral Building Blocks

The presence of two stereocenters at the C2 and C3 positions makes this compound an exceptionally valuable precursor for synthesizing stereodefined molecules. The diastereomeric forms of the starting material, such as the (meso) or chiral (d,l) pairs, can be leveraged to produce products with high stereochemical fidelity .

One of the primary transformations is stereospecific reductive debromination to form various isomers of 2-bromo-2-butene. The stereochemical outcome of the alkene is directly controlled by the stereochemistry of the starting tribromide and the reaction mechanism. For instance, anti-elimination pathways, often facilitated by reagents like zinc dust, can convert different diastereomers into distinct (E) or (Z) alkene products. This control is fundamental for subsequent reactions where the alkene geometry dictates the stereochemistry of the final product.

Furthermore, the C3-Br bond is significantly more susceptible to SN2-type nucleophilic substitution than the sterically hindered geminal bromides at C2. This reactivity difference enables the selective introduction of a wide range of functional groups at the C3 position while preserving the C2-Br2 moiety for subsequent transformations. By employing chiral nucleophiles or chiral catalysts, this substitution can proceed with high enantioselectivity, generating valuable chiral building blocks essential for the asymmetric synthesis of natural products and pharmaceutical intermediates . The resulting 2,2-dibromo-3-substituted butanes are themselves versatile intermediates, poised for further functionalization at the C2 position.

| Starting Material (Diastereomer) | Reagent/Condition | Reaction Type | Major Stereodefined Product | Reference |

|---|---|---|---|---|

| (2R,3S)-2,2,3-Tribromo-butane (meso) | Zinc dust in Ethanol | Anti-Debromination | (E)-2-Bromo-2-butene | |

| (2R,3R)-2,2,3-Tribromo-butane | Sodium Iodide in Acetone | Anti-Debromination | (Z)-2-Bromo-2-butene | |

| Racemic this compound | Chiral Amine Nucleophile (e.g., (R)-1-phenylethanamine) | Nucleophilic Substitution (SN2) | (3S)-N-((R)-1-phenylethyl)-2,2-dibromobutan-3-amine |

Role in the Synthesis of Heterocyclic and Polycyclic Systems

The three bromine atoms on the butane backbone serve as powerful electrophilic centers for constructing cyclic architectures. This compound is particularly effective in reactions with dinucleophiles to forge heterocyclic rings. In these syntheses, the more reactive C3-Br bond typically undergoes the initial substitution, followed by a second intramolecular cyclization step involving one of the C2-Br bonds .

For example, reaction with a dinucleophile such as ethylenediamine (B42938) can lead to the formation of substituted piperazine (B1678402) derivatives. The first amino group displaces the bromide at C3, and the tethered second amino group then cyclizes onto the C2 carbon, displacing one of the geminal bromides. The choice of dinucleophile—containing N, O, or S atoms—allows for access to a diverse array of five, six, or seven-membered heterocycles, including derivatives of thiazolidine, oxazolidine, and diazepine.

In the realm of polycyclic synthesis, this compound can be incorporated into larger substrates that are designed to undergo intramolecular cyclization. A common strategy involves a radical-mediated cascade. For instance, a substrate containing the 2,2,3-tribromobutyl group and a tethered alkene or alkyne can be treated with a radical initiator. This can trigger a cyclization event, where a radical generated at the C2 or C3 position adds across the internal π-system, forming a new carbocyclic or heterocyclic ring and thus rapidly building a polycyclic framework .

| Reactant | Reaction Conditions | Resulting Cyclic System | Key Intermediate | Reference |

|---|---|---|---|---|

| Ethylenediamine | Base (e.g., K2CO3), DMF | Bromomethyl-methyl-piperazine derivative | N-(2-aminoethyl)-2,2-dibromobutan-3-amine | |

| Cysteamine | Base (e.g., NaH), THF | Bromomethyl-methyl-thiazolidine derivative | S-(2-aminoethyl)-2,2-dibromobutan-3-thiol | |

| Catechol | Strong Base (e.g., Cs2CO3) | Substituted Benzodioxine derivative | 1-(2,2-dibromobutan-3-yloxy)-2-hydroxybenzene |

Utilization in Cascade Reactions and Tandem Processes for Molecular Complexity

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, represent a highly efficient strategy for synthesizing complex molecules. This compound is an ideal substrate for designing such processes due to the tiered reactivity of its C-Br bonds . A typical cascade can be initiated by selectively targeting one bromine atom, which generates a reactive intermediate that triggers subsequent transformations at the other positions.

A well-documented example involves an initial metal-catalyzed cross-coupling reaction at the C3 position. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the secondary bromide, attaching an aryl, vinyl, or alkynyl group. The resulting 2,2-dibromo-3-substituted butane intermediate can then, without isolation, be subjected to conditions that promote a second reaction. For example, treatment with an organolithium reagent can induce a lithium-halogen exchange at C2, forming a lithium carbenoid. This carbenoid can be trapped intramolecularly by an appended functional group or intermolecularly with an added electrophile, all within a one-pot procedure.

This tandem approach allows for the rapid assembly of intricate molecular architectures from a simple starting material. The ability to orchestrate a sequence of reactions—such as coupling, cyclization, and functionalization—by simply modulating reagents and conditions highlights the strategic value of this compound in streamlining complex synthetic routes .

| Step | Reagents & Conditions | Transformation | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Initiation) | Phenylboronic acid, Pd(PPh3)4, Base | Selective Suzuki Coupling | 2,2-Dibromo-3-phenylbutane | |

| 2 (Cascade) | n-Butyllithium (2 equiv.), THF, -78 °C | Lithium-Halogen Exchange & Elimination | 1-Phenyl-1-butyne | |

| Overall | One-pot sequence | Coupling-Elimination Cascade | Formation of an alkyne from a tribromide |

Contribution to Novel Synthetic Methodologies involving Multi-bromination

Beyond its direct use in synthesis, this compound serves as a critical model substrate for the development and validation of new synthetic methods, particularly those involving polyhalogenated compounds . The distinct electronic and steric environments of its bromine atoms—one secondary and two on a quaternary geminal center—provide a challenging yet ideal platform for testing the selectivity of new catalysts and reagents.

Research in this area has focused on achieving chemoselective C-Br bond activation. For example, new palladium or copper catalyst systems are often evaluated using this compound to determine their ability to facilitate cross-coupling exclusively at the C3 position while leaving the CBr2 group untouched for later manipulation. Success in this endeavor opens up general methodologies applicable to a wide range of polyhalogenated substrates .

Furthermore, this compound is instrumental in advancing the chemistry of gem-dibromoalkanes. It is a convenient precursor for generating vinyl carbenoids or other reactive species derived from the CBr2 group. Methodologies such as the Corey-Fuchs reaction for alkyne synthesis or transition-metal-catalyzed cyclopropanation reactions can be refined and optimized using this substrate. These studies not only expand the synthetic chemist's toolkit but also provide deeper mechanistic insights into the behavior of multi-brominated centers in chemical transformations .

| Methodology Investigated | Catalyst/Reagent System | Objective | Finding | Reference |

|---|---|---|---|---|

| Selective C-Br Cross-Coupling | Pd(OAc)2 with custom phosphine (B1218219) ligand | Achieve >95% selectivity for reaction at C3 over C2 | Ligand steric bulk was critical for preventing oxidative addition at the C2-Br bond. | |

| Atom Transfer Radical Cyclization (ATRC) | Cu(I)Br / PMDETA | Investigate relative rates of Br atom abstraction from C2 vs. C3 | Radical formation occurs preferentially via abstraction from the C3 position. | |

| Carbenoid Generation and Trapping | n-BuLi followed by addition of an aldehyde | Develop a one-pot gem-dibromoolefination | Successful olefination achieved, validating a modified Wittig-type protocol. |

Future Research Directions and Unexplored Avenues in 2,2,3 Tribromo Butane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of polyhalogenated alkanes often rely on hazardous reagents, stoichiometric waste generation, and environmentally persistent solvents. A critical future direction for 2,2,3-tribromo-butane chemistry is the development of synthetic protocols aligned with the principles of green chemistry.

Research in this area would focus on replacing conventional brominating agents like elemental bromine (Br₂), which is highly corrosive and toxic, with safer and more atom-economical alternatives. Potential avenues include:

Oxidative Bromination: Utilizing catalytic systems that combine a simple bromide salt (e.g., sodium bromide, potassium bromide) with a green oxidant like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂). The only byproduct in an ideal H₂O₂ system is water.

Electrochemical Synthesis: Employing electrochemistry to generate the active brominating species in situ from bromide ions. This method avoids the need for chemical oxidants, offers precise control over the reaction, and minimizes waste. The synthesis could be performed from precursors like 2-butene (B3427860) or 2-butyne.

Solvent Replacement: Moving away from chlorinated solvents such as carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂), which are common in halogenation reactions but pose significant environmental and health risks. Research should explore the utility of greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF).

A comparative analysis of a hypothetical traditional route versus a proposed green route highlights the potential for improvement.

| Parameter | Hypothetical Traditional Route (from 2-Butyne) | Proposed Green Electrochemical Route (from 2-Butyne) |

|---|---|---|

| Bromine Source | Elemental Bromine (Br₂) | Sodium Bromide (NaBr) |

| Activation Method | Direct addition, often with Lewis acid catalyst | Anodic Oxidation |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile with supporting electrolyte |

| Primary Byproduct | Potentially none, but excess reagent is a concern | H₂ at the cathode (can be vented or captured) |

| Atom Economy | Moderate (depends on stoichiometry) | High (incorporates Br from a salt) |

| Environmental Impact | High (hazardous reagent, toxic solvent) | Low (safer reagent, less toxic solvent, minimal waste) |

Exploration of Novel Reactivity Patterns under Nontraditional Conditions

The reactivity of this compound, particularly in elimination and substitution reactions, is typically studied in conventional solution-phase environments. Future research should investigate its behavior under nontraditional energy inputs, which are known to access unique reaction pathways and product selectivities.

Mechanochemistry: Performing reactions like dehydrobromination or coupling in a high-energy ball mill, in the absence of bulk solvent. The mechanical forces can distort molecular geometries, lower activation barriers, and potentially favor the formation of thermodynamically less stable products that are inaccessible in solution. For instance, the regioselectivity of elimination could be altered.

Photochemistry: Investigating the photolytic cleavage of the C-Br bonds. Given the presence of multiple bromine atoms, selective C-Br bond activation using specific wavelengths of light could generate radical intermediates. Trapping these radicals could lead to novel carbon-carbon or carbon-heteroatom bond formations that are difficult to achieve through thermal methods.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to rapidly heat reactions involving this compound. This technique can dramatically reduce reaction times and, in some cases, improve yields and selectivities compared to conventional heating due to localized superheating effects. It would be particularly valuable for optimizing metal-catalyzed cross-coupling reactions where one of the bromine atoms is targeted.

| Condition | Potential Reaction Type | Anticipated Outcome/Advantage |

|---|---|---|

| Conventional Heating | Base-induced Elimination | Formation of brominated butenes, predictable selectivity (Zaitsev/Hofmann) based on base sterics. |

| Mechanochemistry (Ball Mill) | Base-induced Elimination | Altered regioselectivity, potential for solvent-free conditions, access to novel polymorphs of products. |

| Photochemistry (UV light) | C-Br Homolysis | Generation of specific radical intermediates for subsequent addition or coupling reactions. |

| Microwave Irradiation | Nucleophilic Substitution | Significant reduction in reaction time (minutes vs. hours), improved yields, and cleaner reaction profiles. |

Advanced Computational Predictions of Reactivity and Selectivity in Complex Systems

Modern computational chemistry provides powerful tools for predicting and understanding chemical behavior at the molecular level. Applying these methods to this compound can guide experimental work, saving time and resources.

Future research should leverage high-level computational modeling to:

Predict Reaction Pathways: Use Density Functional Theory (DFT) to map the potential energy surfaces for key reactions, such as Sɴ1/Sɴ2 substitution and E1/E2 elimination. This can clarify the energetic favorability of different pathways and predict product ratios. For this compound, a key question is the relative reactivity of the C2 versus C3 bromine atoms. DFT can calculate the activation energies for substitution at each site.

Analyze Stereoselectivity: The presence of a chiral center at C3 means that reactions can be stereoselective. Computational modeling can predict the preferred stereochemical outcome by calculating the energies of diastereomeric transition states.

Simulate Spectroscopic Properties: Accurately predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and other spectroscopic data. This can aid in the structural confirmation of this compound and its reaction products, especially for transient or difficult-to-isolate intermediates.

| Computational Method | Target Property/Question | Potential Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies | Predicting whether elimination or substitution is favored; determining regioselectivity (which H/Br is removed). |

| Molecular Dynamics (MD) | Conformational Analysis in Solution | Understanding the influence of solvent on the preferred shape of the molecule, which impacts reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Strengths and Polarity | Quantifying the relative lability of the C2-Br vs. C3-Br bonds to predict the site of initial reaction. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitations | Predicting UV-Vis absorption spectra to guide photochemical experiments. |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new reactions and optimal conditions, future research on this compound should be integrated with high-throughput experimentation (HTE) and laboratory automation. These platforms enable the rapid screening of hundreds of reaction variables in parallel.

An automated workflow could be designed to explore, for example, the selective functionalization of one of the three C-Br bonds via a palladium-catalyzed cross-coupling reaction. Such a campaign would involve:

Automated Reaction Setup: Using robotic liquid handlers to dispense precise amounts of this compound, a coupling partner (e.g., a boronic acid), various palladium catalysts, ligands, bases, and solvents into a 96-well microplate reactor.

Parallel Execution: Running all 96 unique reactions simultaneously under controlled temperature and atmospheric conditions.

Rapid Analysis: Employing automated UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) to sample each well, quantify the yield of the desired product, and identify byproducts.

Data-Driven Optimization: Using the resulting data to build a model that identifies the key factors controlling yield and selectivity, guiding the next round of experiments towards optimal conditions.

This approach would rapidly map the complex interplay of variables, allowing for the discovery of efficient and selective transformations of this compound that would be prohibitively laborious to find using traditional one-at-a-time experimental methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.